molecular formula C17H12O B595814 1-Phenylnaphthalene-2-carbaldehyde CAS No. 125454-79-7

1-Phenylnaphthalene-2-carbaldehyde

Cat. No.: B595814
CAS No.: 125454-79-7
M. Wt: 232.282
InChI Key: RNERVGPAUVLPSV-UHFFFAOYSA-N
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Description

1-Phenylnaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by a naphthalene ring system substituted with a phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylnaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of alternative catalysts to improve yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-Phenylnaphthalene-2-carboxylic acid.

    Reduction: 1-Phenylnaphthalene-2-methanol.

    Substitution: Depending on the electrophile used, various substituted derivatives of this compound.

Scientific Research Applications

1-Phenylnaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Phenylnaphthalene-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to an alcohol. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound and the reagents used.

Comparison with Similar Compounds

    Naphthalene-2-carbaldehyde: Lacks the phenyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Phenyl-2-naphthol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.

    Benzaldehyde: A simpler aromatic aldehyde with only a benzene ring, used widely in organic synthesis.

Uniqueness: 1-Phenylnaphthalene-2-carbaldehyde is unique due to its combination of a naphthalene ring system with a phenyl group and an aldehyde functional group. This structure provides a balance of aromatic stability and reactivity, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-phenylnaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-15-11-10-13-6-4-5-9-16(13)17(15)14-7-2-1-3-8-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNERVGPAUVLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704771
Record name 1-Phenylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125454-79-7
Record name 1-Phenylnaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1-bromo-2-naphthaldehyde (502 mg, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and phenylboronic acid (339 mg, 2.78 mmol) in 4.2 mL of N,N-dimethylformamide/water (2:1) was added palladium acetate (24 mg, 0.11 mmol) under nitrogen. After being stirred at room temperature overnight, the reaction mixture was filtered. The filtrate was diluted with diethyl ether, and the solution was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=95/5 to 85/15) to obtain the title compound as a white powder (416 mg, 84%).
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
84%
Customer
Q & A

Q1: What is the significance of achieving high enantioselectivity in the synthesis of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde?

A1: Enantioselectivity is crucial in organic synthesis, particularly for compounds with potential biological activity. Different enantiomers of a molecule can interact differently with chiral biological targets, leading to variations in pharmacological effects. Achieving high enantioselectivity in the synthesis of octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde [, ] allows researchers to isolate and study the specific biological properties of each enantiomer, potentially identifying compounds with enhanced activity or reduced side effects.

Q2: What is the role of the organocatalyst in the described synthesis?

A2: The research highlights the use of an organocatalyst to promote a domino reaction involving a double Michael reaction followed by an aldol condensation [, ]. This organocatalyst facilitates the formation of the desired octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehyde with high diastereoselectivity and enantioselectivity (>99% ee) []. This approach offers a potentially more sustainable and environmentally friendly alternative to traditional metal-based catalysts.

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